molecular formula C23H26N4O3S B2802138 N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207060-24-9

N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2802138
CAS No.: 1207060-24-9
M. Wt: 438.55
InChI Key: GSYJNCYWDSQWRR-UHFFFAOYSA-N
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Description

N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole ring substituted with a sulfanyl-linked carbamoyl group and a 3-methoxyphenyl moiety. The compound’s structure combines a benzamide core with an imidazole-based side chain, a design strategy commonly employed in medicinal chemistry to modulate pharmacokinetic properties and target interactions.

Properties

IUPAC Name

N-butyl-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-3-4-12-24-22(29)17-8-10-19(11-9-17)27-14-13-25-23(27)31-16-21(28)26-18-6-5-7-20(15-18)30-2/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYJNCYWDSQWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of the imidazole ring, followed by the introduction of the benzamide group and subsequent functionalization with the methoxyphenyl and butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S, with a molecular weight of 438.55 g/mol. The structure includes several functional groups that suggest potential for diverse biological activities, including an imidazole ring, a benzamide moiety, and a methoxyphenyl group, which may enhance its interaction with biological targets.

Anticancer Activity

Recent studies indicate that compounds featuring imidazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The structural activity relationship (SAR) suggests that the presence of specific substituents can enhance cytotoxicity against these cell lines .

Antimicrobial Properties

Compounds with imidazole and thiazole structures have also been investigated for their antimicrobial activities. Studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes .

Case Study 1: Anticancer Efficacy

A study published in 2022 synthesized various thiazole derivatives and tested their anticancer efficacy against different cancer cell lines. Among these, compounds structurally related to this compound exhibited IC50 values indicating strong antiproliferative effects, suggesting potential for development into therapeutic agents against cancer .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of thiazolylamine derivatives, which included compounds similar to this compound. These compounds were tested against a range of bacterial strains, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for certain derivatives .

Potential Future Applications

The unique structure of this compound suggests further exploration in the following areas:

  • Drug Development : Given its promising biological activities, this compound could serve as a lead structure for developing new anticancer or antimicrobial drugs.
  • Biochemical Research : Its interactions with biological macromolecules could provide insights into enzyme inhibition or receptor binding mechanisms.

Mechanism of Action

The mechanism of action of N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its sulfanyl-carbamoyl-imidazole side chain and N-butylbenzamide core. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Pharmacological Notes
Target compound Benzamide - 1H-imidazole with sulfanyl-carbamoyl group
- N-butyl chain
- 3-methoxyphenyl
Limited direct data; inferred potential for kinase inhibition or receptor modulation.
Ponatinib derivatives (e.g., N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide) Benzamide - Imidazole-pyrrolidinyl/morpholinyl groups
- Trifluoromethylphenyl
Water-soluble amine modifications on imidazole did not enhance potency .
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) Benzamide - Ureido-ethyl linker
- 3,4-difluorophenyl
Designed for enhanced solubility; antifungal/antibacterial activity reported .
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g) Benzamide - Hexyloxy-imidazole linker
- Amino-oxoethyl group
Synthesized via coupling reactions; structural confirmation via NMR/HRMS .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - Hydroxy-dimethylethyl group
- 3-methylbenzoyl
N,O-bidentate directing group for metal-catalyzed C–H functionalization .

Biological Activity

Overview

N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that belongs to the class of benzamides, characterized by an imidazole ring, a benzamide moiety, and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding occurs through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to diverse biological effects.

Antiviral Properties

Research has indicated that imidazole derivatives, including compounds similar to this compound, exhibit antiviral activities. For instance, studies have shown that imidazole derivatives can inhibit viral replication through interference with viral enzymes or cellular pathways essential for viral propagation .

Antitumor Activity

Imidazole-based compounds have also been evaluated for their antitumor properties. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The precise mechanism often involves the inhibition of specific kinases or other cellular targets critical for tumor growth.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Benzamides and their derivatives have been reported to exhibit significant antibacterial and antifungal properties by disrupting bacterial cell wall synthesis or interfering with fungal metabolic pathways .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of a series of imidazole derivatives against various viruses. The results indicated that certain substitutions on the imidazole ring significantly enhanced antiviral activity, demonstrating the importance of structural modifications in optimizing therapeutic effects .

Case Study 2: Antitumor Activity in Cancer Cell Lines

In another study, this compound was tested against several cancer cell lines. The compound showed promising results in inhibiting cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings Summary

Activity Target Mechanism Reference
AntiviralViral enzymesInhibition of replication
AntitumorCancer cell proliferationApoptosis induction
AntimicrobialBacterial and fungal targetsDisruption of cell wall synthesis

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